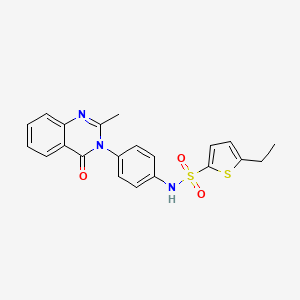
5-ethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-ethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a synthetic compound that incorporates a quinazoline moiety, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H19N5O4S and molecular weight of 401.4 g/mol. The IUPAC name provides insight into its structure, indicating the presence of both thiophene and sulfonamide functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O4S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated a series of quinazoline derivatives for their cytotoxic activity against various human cancer cell lines. Notably, compounds with similar structural features demonstrated promising in vitro activity against colon cancer cell lines (HT-29), leading to further investigation in vivo .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzyme Activity : It may inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with growth factor receptors can alter signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Study 1: In Vitro Efficacy
A study published in Bioorganic & Medicinal Chemistry reported the synthesis and evaluation of quinazoline derivatives, including those similar to the target compound. Compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
Case Study 2: In Vivo Studies
In vivo studies using xenograft models demonstrated that certain quinazoline derivatives significantly reduced tumor size compared to controls. For instance, a derivative with structural similarities showed a dose-dependent reduction in tumor growth at doses of 100 mg/kg to 400 mg/kg .
Propiedades
IUPAC Name |
5-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-17-12-13-20(28-17)29(26,27)23-15-8-10-16(11-9-15)24-14(2)22-19-7-5-4-6-18(19)21(24)25/h4-13,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZKMWALKNJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













